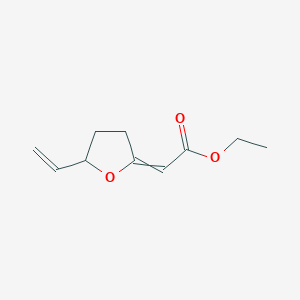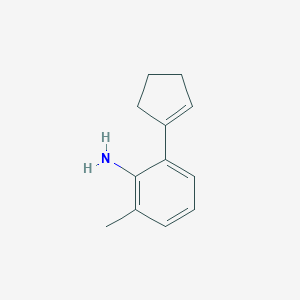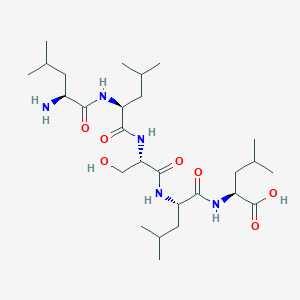![molecular formula C25H24N4O5S B14238795 Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)
Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI) is a complex organic compound that features a unique combination of glycine, sulfonyl, and indole moieties
Méthodes De Préparation
The synthesis of Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI) typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl and glycine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using batch or continuous flow reactors to ensure consistency and scalability.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonyl and glycine groups may also contribute to its overall activity by modulating its chemical properties and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI) stands out due to its unique combination of functional groups. Similar compounds include:
Indole derivatives: Known for their diverse biological activities.
Sulfonyl-containing compounds: Often used in medicinal chemistry for their stability and reactivity.
Glycine derivatives: Commonly found in biological systems and used in various chemical syntheses.
Propriétés
Formule moléculaire |
C25H24N4O5S |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C25H24N4O5S/c1-3-34-19-12-14-20(15-13-19)35(32,33)29(18-10-8-17(2)9-11-18)16-23(30)27-28-24-21-6-4-5-7-22(21)26-25(24)31/h4-15,26,31H,3,16H2,1-2H3 |
Clé InChI |
IKDZSVIWYMEFDQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)
![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)

![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14238758.png)
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-](/img/structure/B14238766.png)
![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)




![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
